molecular formula C12H10O4 B11886707 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid

2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B11886707
M. Wt: 218.20 g/mol
InChI Key: ATLNEJNKEIJQBF-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core with a methyl group at the 4-position and an acetic acid moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the esterification of the corresponding chromen-2-one derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The product is then precipitated and purified through recrystallization from solvents such as acetone and ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

    Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.

Major Products Formed

    Esterification: Formation of esters such as methyl or ethyl esters.

    Oxidation: Formation of carboxylic acids or quinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its photochemical activity is attributed to the chromen-2-one core, which can undergo light-induced conformational changes and photodimerization . These properties make it useful in the design of photoresponsive materials and sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other coumarin derivatives and contributes to its specific applications in various fields.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-3-yl)acetic acid

InChI

InChI=1S/C12H10O4/c1-7-8-4-2-3-5-10(8)16-12(15)9(7)6-11(13)14/h2-5H,6H2,1H3,(H,13,14)

InChI Key

ATLNEJNKEIJQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)CC(=O)O

Origin of Product

United States

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